5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide: is a complex organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its unique structure, which includes a thiadiazole ring, an oxazole ring, and a dimethylphenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of an α-haloketone with an amide or nitrile under acidic or basic conditions.
Coupling of the Rings: The thiadiazole and oxazole rings are then coupled through a condensation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the oxazole ring, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other oxazole carboxamides, thiadiazole derivatives, and dimethylphenyl-substituted molecules.
Uniqueness: The combination of the thiadiazole and oxazole rings, along with the dimethylphenyl group, gives this compound unique chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H16N4O2S2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-4-23-16-19-18-15(24-16)17-14(21)12-8-13(22-20-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,17,18,21) |
InChI Key |
DGKJCMJLSMBSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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